molecular formula C15H15NO2S2 B13943968 2-(2-Methoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one

2-(2-Methoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one

Cat. No.: B13943968
M. Wt: 305.4 g/mol
InChI Key: RPTAEYJJXAYXKA-UHFFFAOYSA-N
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Description

2-(2-Methoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a thiazolidinone ring fused with a thiophene and a methoxyphenyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with thiophene-2-carboxylic acid, followed by cyclization with thiourea under acidic conditions to form the thiazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens, alkyl halides, Lewis acids.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with a thiophene and methoxyphenyl group, which imparts distinct chemical reactivity and potential bioactivity not found in the similar compounds listed above .

Properties

Molecular Formula

C15H15NO2S2

Molecular Weight

305.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H15NO2S2/c1-18-13-7-3-2-6-12(13)15-16(14(17)10-20-15)9-11-5-4-8-19-11/h2-8,15H,9-10H2,1H3

InChI Key

RPTAEYJJXAYXKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2N(C(=O)CS2)CC3=CC=CS3

Origin of Product

United States

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